4,4'-Bis(hydroxymethyl)biphenyl
Overview
Description
4,4’-Bis(hydroxymethyl)biphenyl, also known as [1,1’-Biphenyl]-4,4’-dimethanol, is a chemical compound with the molecular formula C14H14O2 . It is a solid substance and its molecular weight is 214.26 .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis(hydroxymethyl)biphenyl consists of two phenyl rings connected by a carbon-carbon bond, with each phenyl ring having a hydroxymethyl group attached . The SMILES string representation is OCc1ccc(cc1)-c2ccc(CO)cc2 .
Physical And Chemical Properties Analysis
4,4’-Bis(hydroxymethyl)biphenyl is a solid substance . Its melting point is 191-192°C and its density is 1.174g/cm³ . The compound’s molecular weight is 214.26 .
Scientific Research Applications
Synthesis and Derivatives : 4,4'-Bis(hydroxymethyl)biphenyl has been synthesized from biphenyl through aminomethylation and hydrolysis. This process yields derivatives like biphenyldicarboxaldehyde and bis(chloromethyl) biphenyl, which have potential applications in various fields including polymer material synthesis (Xu Xing-you, 2008).
Polyimides Production : It's used in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. Polyimides derived from biphenyl diamines, including 4,4'-Bis(hydroxymethyl)biphenyl, have been studied for their properties like solubility, tensile strength, and thermal behavior (S. Hsiao, Chin‐Ping Yang, & Chih-Kuang Lin, 1995).
Use in Organic Chemistry Reactions : This compound has been used as a recyclable hypervalent iodine reagent in vicinal halomethoxylation of unsaturated compounds. Its reusability and effectiveness in this reaction offer advantages in synthetic organic chemistry (M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004).
Bioremediation Applications : Laccase from Fusarium incarnatum UC-14 has been studied for bioremediation of Bisphenol A, where 4,4'-Bis(hydroxymethyl)biphenyl is a related compound. This research provides insights into the environmental cleanup of phenolic pollutants (Urvish Chhaya & A. Gupte, 2013).
Corrosion Inhibition : Derivatives of 4,4'-Bis(hydroxymethyl)biphenyl, such as benzidine-based Schiff base compounds, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds showed significant efficacy in preventing corrosion, an application relevant in industrial settings (M. Bedair et al., 2020).
Electronic Materials : Research has shown the potential of 4,4'-Bis(hydroxymethyl)biphenyl derivatives in electronic materials, like the development of organic light-emitting diodes (OLEDs). These derivatives have been used to control the degree of conjugation in fluorophores, influencing their emission properties (Jing Huang et al., 2013).
Liquid Crystal Polymers : The synthesis of biphenyl derivatives, including 4,4'-Bis(hydroxymethyl)biphenyl, has implications in the field of liquid crystal polymers, materials known for their unique optical and electrical properties (Xie Ji-zhong, 2008).
Safety And Hazards
4,4’-Bis(hydroxymethyl)biphenyl is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(hydroxymethyl)biphenyl | |
CAS RN |
1667-12-5 | |
Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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